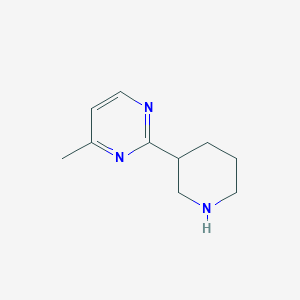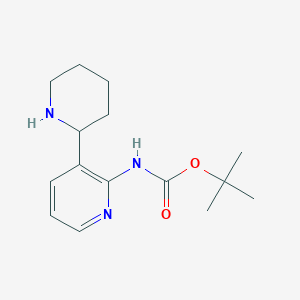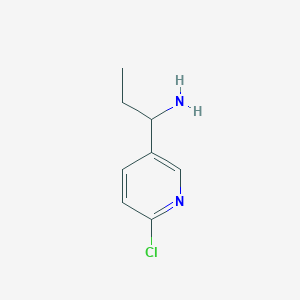
1-(6-Chloropyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Chloropyridin-3-yl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with propylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloropyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
1-(6-Chloropyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine
- 3-(6-Chloropyridin-3-yl)propan-1-amine
- 1-(6-Chloropyridin-3-yl)methylimidazolidin-2-imine
Uniqueness
1-(6-Chloropyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
1-(6-chloropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-8(9)11-5-6/h3-5,7H,2,10H2,1H3 |
Clé InChI |
DZSJJOYTFQQMIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


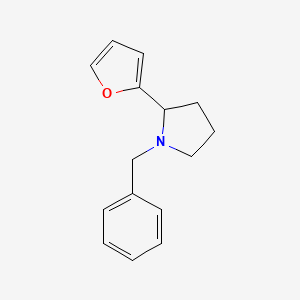
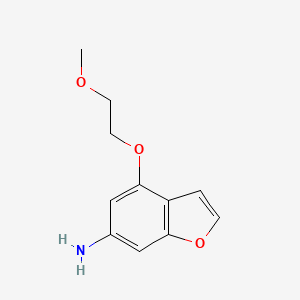
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)

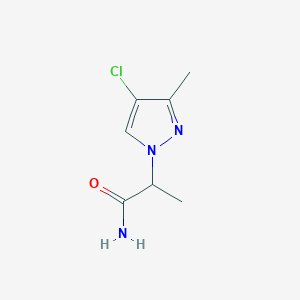
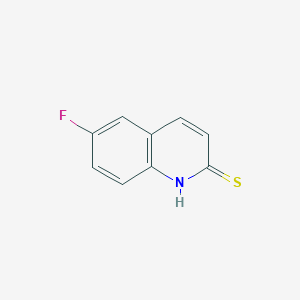
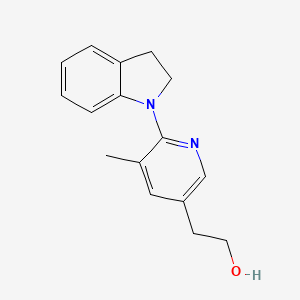
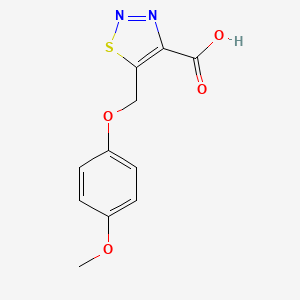
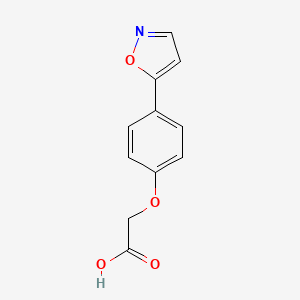
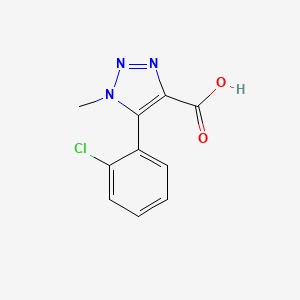
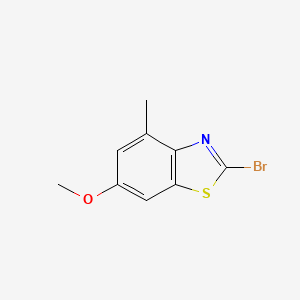
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
